3-(Chloromethyl)-5-ethyl-1,2-oxazole

Medicinal Chemistry Organic Synthesis Regioselectivity

Researchers requiring regiochemically defined isoxazole building blocks face inconsistent reactivity from positional isomers. 3-(Chloromethyl)-5-ethyl-1,2-oxazole (CAS 122221-01-6) provides a single electrophilic site at the 3-position, eliminating regiochemical ambiguity. The 5-ethyl group enhances lipophilicity (LogP 1.98) for improved membrane permeability. • Reactive 3-chloromethyl handle for nucleophilic displacement with amines, thiols • 5-Ethyl substituent as metabolically stable ester bioisostere for lead optimization • Available 10 mg to bulk; custom synthesis on request

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 122221-01-6
Cat. No. B048841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-ethyl-1,2-oxazole
CAS122221-01-6
Synonyms3-(CHLOROMETHYL)-5-ETHYLISOXAZOLE
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)CCl
InChIInChI=1S/C6H8ClNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3
InChIKeyVASRUENZDOTUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-ethyl-1,2-oxazole: Synthetic Utility and Procurement


3-(Chloromethyl)-5-ethyl-1,2-oxazole (CAS 122221-01-6) is a heterocyclic organic compound belonging to the isoxazole class, characterized by a five-membered ring containing one oxygen and one nitrogen atom in a 1,2-relationship . The compound features a chloromethyl (-CH2Cl) substituent at the 3-position and an ethyl (-C2H5) group at the 5-position . With a molecular formula of C6H8ClNO, a molecular weight of approximately 145.59 g/mol, and a calculated LogP of 1.9758, this compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis [1].

3-(Chloromethyl)-5-ethyl-1,2-oxazole: Risks of Analog Substitution


Substitution of 3-(Chloromethyl)-5-ethyl-1,2-oxazole with closely related isoxazole analogs is not recommended for research applications due to significant differences in reactivity and physical properties. The 3-chloromethyl group is the primary reactive site for nucleophilic substitution, enabling the compound to function as a versatile alkylating agent for introducing isoxazole moieties into more complex structures [1]. The 5-ethyl substituent contributes to the compound‘s hydrophobicity (LogP 1.9758), influencing its solubility and potential interactions in downstream applications . Replacing this compound with 3-(bromomethyl)-5-ethylisoxazole, for instance, would introduce a more reactive and heavier halogen, altering reaction kinetics and potentially increasing byproduct formation . Similarly, using 5-(chloromethyl)-3-ethylisoxazole (CAS 64988-69-8) would reverse the substitution pattern, leading to a structurally different intermediate and altered regioselectivity in subsequent synthetic steps .

3-(Chloromethyl)-5-ethyl-1,2-oxazole: Comparative Evidence


Regioisomeric Differentiation: 3- vs. 5-Chloromethyl Substitution

The target compound, 3-(chloromethyl)-5-ethyl-1,2-oxazole (CAS 122221-01-6), differs from its regioisomer 5-(chloromethyl)-3-ethyl-1,2-oxazole (CAS 64988-69-8) . While both share identical molecular formula (C6H8ClNO) and molecular weight (145.59 g/mol), the positions of the chloromethyl and ethyl groups are reversed. This regioisomeric difference results in a structurally distinct intermediate with a different dipole moment and electronic distribution on the isoxazole ring [1]. In synthetic sequences where a specific substitution pattern is required for subsequent reactions or for final product activity, the use of the incorrect regioisomer would lead to a different compound with potentially altered or absent desired properties. No direct comparative study between these two regioisomers was identified in the peer-reviewed literature.

Medicinal Chemistry Organic Synthesis Regioselectivity

Lipophilicity: Impact of 5-Ethyl Substitution

The calculated partition coefficient (LogP) for 3-(chloromethyl)-5-ethyl-1,2-oxazole is 1.9758, as reported by multiple vendors . In contrast, 3-(chloromethyl)-1,2-oxazole, which lacks the 5-ethyl substituent, is described as being “less hydrophobic” based on class-level inference . The presence of the ethyl group increases the molecule‘s lipophilicity, which can be a critical factor in medicinal chemistry for optimizing drug-like properties such as membrane permeability and oral bioavailability . While direct quantitative LogP comparison with the non-ethyl analog is unavailable, the difference in calculated LogP is expected based on known substituent contributions. For researchers prioritizing increased lipophilicity, the 5-ethyl substituted compound offers a distinct physicochemical advantage.

Medicinal Chemistry Physicochemical Properties LogP

Leaving Group Reactivity: Chloromethyl vs. Bromomethyl

The chloromethyl group in 3-(chloromethyl)-5-ethyl-1,2-oxazole is the primary site for nucleophilic substitution, a reaction class fundamental to its utility as a building block [1]. The analogous 3-(bromomethyl)-5-ethylisoxazole features a bromine atom instead of chlorine at the methyl position . Bromine is a superior leaving group compared to chlorine, generally leading to faster reaction rates in SN2-type substitutions but also potentially lower chemoselectivity and increased side reactions . The choice between these two electrophiles allows a synthetic chemist to tune reaction conditions and outcomes. No direct comparative kinetic study for these specific compounds was identified in the literature, but the class-level reactivity difference is well-established [2].

Synthetic Chemistry Nucleophilic Substitution Reactivity

Purity and Safety Profile for Procurement

Procurement of 3-(chloromethyl)-5-ethyl-1,2-oxazole from reputable suppliers is typically accompanied by a minimum purity specification of 98%, as evidenced by product listings . The compound is classified under GHS05 and GHS07, with hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . It is assigned to hazard class 8 (corrosive) with UN number 3265 and packaging group III. While other heterocyclic building blocks may have similar purity grades, the specific hazard profile dictates necessary handling procedures and personal protective equipment. No comparative toxicity data with close analogs is available, but this information is crucial for laboratory safety planning and compliance.

Procurement Quality Control Safety

3-(Chloromethyl)-5-ethyl-1,2-oxazole: Research Applications


Isoxazole-Containing Library Synthesis

The primary application of 3-(chloromethyl)-5-ethyl-1,2-oxazole is as an electrophilic building block for the synthesis of diverse isoxazole-containing compound libraries. The 3-chloromethyl group is highly susceptible to nucleophilic attack by amines, thiols, and other nucleophiles, enabling the rapid generation of structural diversity [1]. This reactivity is analogous to that of other 3-chloromethylisoxazoles, which have been successfully employed in diversity-oriented synthesis . The presence of the 5-ethyl group introduces increased lipophilicity compared to non-substituted analogs, making this compound particularly valuable for medicinal chemistry programs targeting lipophilic binding pockets.

Medicinal Chemistry Scaffold for Lead Optimization

Given the established value of the isoxazole ring as a pharmacophore in numerous therapeutic areas [1], this compound can serve as a key intermediate for lead optimization. The 5-ethyl substituent contributes to the molecule's hydrophobicity (LogP 1.9758) , a property that can be leveraged to improve membrane permeability and oral bioavailability of drug candidates. While direct biological data for this specific compound is limited, the broader class of 5-alkylisoxazoles has demonstrated utility as bioisosteres for metabolically labile esters, as shown in the development of P2Y12 receptor antagonists where the 5-ethyl-oxazole group retained sub-micromolar potency [2].

Antimicrobial and Antifungal Agent Precursor

Isoxazole derivatives with chloromethyl groups have shown promise as precursors for antimicrobial agents. A recent study demonstrated that 3-organyl-5-(chloromethyl)isoxazoles could be elaborated into water-soluble conjugates with thiourea, amino acids, and amines, exhibiting bacteriostatic activity against various microorganisms with minimum inhibitory concentrations (MIC) as low as 0.06-2.5 µg/ml for the most active compounds [1]. While the specific 5-ethyl derivative was not directly tested, the methodology is directly applicable, suggesting this compound could be a valuable starting material for synthesizing novel antimicrobial candidates.

Polysubstituted Isoxazole Synthesis

The chloromethyl group in this compound provides a handle for selective nucleophilic substitution, enabling the synthesis of more complex polysubstituted isoxazoles. This strategy has been demonstrated with a related compound, dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, which was used to synthesize a library of 90 drug-like isoxazoles through sequential nucleophilic displacement reactions [1]. The analogous reactivity of 3-(chloromethyl)-5-ethyl-1,2-oxazole makes it a suitable candidate for similar synthetic strategies aimed at creating diverse compound collections for biological screening.

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